N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with acetic anhydride . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol . The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time . Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole .
- N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide .
Uniqueness
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C6H8N4O2S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-acetyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O2S2/c1-3(11)8-4(12)2-13-6-10-9-5(7)14-6/h2H2,1H3,(H2,7,9)(H,8,11,12) |
InChI Key |
TZJDBHABODCYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CSC1=NN=C(S1)N |
Origin of Product |
United States |
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